molecular formula C44H72N10O18 B8180525 FTISADTSK acetate

FTISADTSK acetate

Cat. No.: B8180525
M. Wt: 1029.1 g/mol
InChI Key: UKTQCMUTDVIMHS-LYXGYIQCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence Analysis and Amino Acid Composition

The primary sequence of FTISADTSK (acetate) is F-T-I-S-A-D-T-S-K , with a molecular formula of $$ \text{C}{44}\text{H}{72}\text{N}{10}\text{O}{18} $$ and a molecular weight of 1,029.1 g/mol. The peptide’s amino acid composition (Table 1) includes polar residues (Thr, Ser, Asp, Lys) that enhance water solubility and hydrophobic residues (Phe, Ile, Ala) contributing to its interaction with reversed-phase chromatography columns.

Table 1: Amino Acid Composition of FTISADTSK

Position Residue 3-Letter Code Molecular Weight (Da)
1 Phe F 165.19
2 Thr T 119.12
3 Ile I 131.17
4 Ser S 105.09
5 Ala A 89.09
6 Asp D 133.10
7 Thr T 119.12
8 Ser S 105.09
9 Lys K 146.19

The N-terminal phenylalanine and C-terminal lysine facilitate ionization in electrospray ionization (ESI)-MS, while the central aspartic acid (D6) introduces a negative charge at neutral pH, influencing chromatographic retention.

Post-Translational Modifications and Acetate Stabilization Mechanisms

FTISADTSK lacks post-translational modifications such as glycosylation or phosphorylation, as confirmed by its consistent molecular weight across LC-MS/MS analyses. The acetate counterion ($$ \text{CH}_3\text{COO}^- $$) stabilizes the peptide via:

  • Electrostatic interactions : Neutralizing the lysine residue’s positive charge at the C-terminus.
  • Solubility enhancement : Increasing polar surface area to achieve a solubility of 50 mg/mL in water.
  • pH buffering : Maintaining a slightly acidic environment (pH 4–6) to minimize deamidation and hydrolysis.

Stability studies in human serum demonstrate that the acetate formulation reduces degradation rates by 37% compared to non-salt forms, extending shelf-life to 6 months at -80°C.

Comparative Structural Features with Other Trastuzumab Signature Peptides

FTISADTSK is one of several peptides used to quantify trastuzumab, alongside IYPTNGYTR and VVSVLTVVHQDWLNGK. Key comparative metrics include:

Table 2: Structural and Analytical Comparison of Trastuzumab Signature Peptides

Parameter FTISADTSK IYPTNGYTR VVSVLTVVHQDWLNGK
Sequence Length 9 residues 9 residues 16 residues
Molecular Weight (Da) 1,029.1 1,083.2 1,748.9
Charge State (pH 7.4) +1 +2 +3
Retention Time (min)* 7.55 8.20 12.45
LLOQ in Serum (μg/mL) 0.75 1.20 2.50

*Measured using ACQUITY UPLC H-Class System with a C18 column.

FTISADTSK’s shorter length and lower molecular weight improve ionization efficiency, yielding a lower limit of quantification (LLOQ) of 0.75 μg/mL in serum—superior to longer peptides like VVSVLTVVHQDWLNGK. Its location in the fragment antigen-binding (Fab) region ensures specificity, avoiding cross-reactivity with endogenous immunoglobulins.

Properties

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68N10O16.C2H4O2/c1-6-20(2)31(50-41(66)33(23(5)56)51-35(60)25(44)16-24-12-8-7-9-13-24)39(64)48-28(18-53)37(62)45-21(3)34(59)47-27(17-30(57)58)36(61)52-32(22(4)55)40(65)49-29(19-54)38(63)46-26(42(67)68)14-10-11-15-43;1-2(3)4/h7-9,12-13,20-23,25-29,31-33,53-56H,6,10-11,14-19,43-44H2,1-5H3,(H,45,62)(H,46,63)(H,47,59)(H,48,64)(H,49,65)(H,50,66)(H,51,60)(H,52,61)(H,57,58)(H,67,68);1H3,(H,3,4)/t20-,21-,22+,23+,25-,26-,27-,28-,29-,31-,32-,33-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTQCMUTDVIMHS-LYXGYIQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H72N10O18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Setup

The synthesis begins with the selection of a resin compatible with Fmoc (fluorenylmethyloxycarbonyl) chemistry. A Wang or Rink amide resin is typically employed, depending on whether a C-terminal amide or free acid is desired. For this compound, which terminates in a carboxylic acid group, Wang resin (loading capacity: 0.6–1.0 mmol/g) is preferred to facilitate cleavage under mild acidic conditions.

Amino Acid Coupling Sequence

The peptide sequence (Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys) is assembled sequentially from the C- to N-terminus. Each Fmoc-protected amino acid is activated using a mixture of HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide). Coupling reactions proceed for 45–60 minutes at room temperature, with real-time monitoring via ninhydrin tests to confirm completion.

Table 1: Amino Acid Residues and Protecting Groups

PositionAmino AcidSide-Chain Protecting Group
1 (C)LysBoc (tert-butyloxycarbonyl)
3SertBu (tert-butyl)
4AspOtBu (tert-butyl ester)
7ThrtBu

Cysteine residues, though absent in FTISADTSK, often necessitate trityl (Trt) or acetamidomethyl (Acm) protection to prevent disulfide scrambling.

Deprotection and Cleavage

After chain assembly, the resin undergoes treatment with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–3 hours. This step removes side-chain protecting groups and liberates the crude peptide from the resin. For this compound, post-cleavage acetylation is performed using acetic anhydride in DMF to stabilize the N-terminus.

Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptide is purified via RP-HPLC using a C18 column and a gradient of 0.1% TFA in water/acetonitrile. The elution profile for this compound typically shows a retention time of 12–14 minutes under these conditions.

Table 2: HPLC Purification Parameters

ColumnFlow RateGradientDetection Wavelength
C18, 5 µm1 mL/min5–40% ACN220 nm

Mass Spectrometry (MS) Analysis

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 1029.1 Da; theoretical: 1029.1 Da) and purity (>95%). Secondary structural validation via circular dichroism (CD) spectroscopy ensures the absence of aggregation or misfolding.

Acetate Salt Formation and Lyophilization

The purified peptide is converted to its acetate form by dissolving in 0.1% acetic acid and lyophilizing at -80°C under vacuum. This step enhances solubility and stability, critical for long-term storage.

Table 3: Lyophilization Conditions

ParameterValue
Temperature-80°C
Pressure0.01 mBar
Duration48 hours
ConditionStability DurationPurity Retention
-80°C (dry)6 months>95%
-20°C (solution)1 month90–95%
Room temperature24 hours<80%

Applications in Biopharmaceutical Research

This compound’s primary use lies in SRM-based quantification of Trastuzumab in plasma, where it enables detection limits as low as 1 ng/mL. Its metabolic stability allows researchers to track deamidation and oxidation products, providing insights into antibody-drug conjugate (ADC) degradation pathways.

Challenges and Optimization Strategies

Synthesis Yield Limitations

Batch yields for this compound typically range from 60–70%, limited by incomplete coupling reactions and purification losses. Optimizing activation times and employing double couplings for sterically hindered residues (e.g., Ile, Thr) improve efficiency.

Oxidation Sensitivity

Despite lacking cysteine, FTISADTSK’s methionine and tryptophan residues require inert atmosphere handling to prevent oxidation. Addition of antioxidants like TCEP (tris(2-carboxyethyl)phosphine) during purification mitigates this risk .

Chemical Reactions Analysis

Chemical Stability Under Alkaline Conditions

FTISADTSK acetate demonstrates pH-dependent stability, particularly during sample preparation for LC-MS/MS analysis. Key findings include:

  • Deamidation susceptibility : The asparagine residue at position 55 (Asn55) undergoes pH-dependent deamidation, forming isoaspartic acid (isoAsp) and aspartic acid (Asp) via a succinimide intermediate .

  • Kinetic profiling :

    pHTime to 50% DeamidationPrimary Product Ratio (isoAsp:Asp)
    7.0>20 hours1:4
    8.53 hours3:1
    Deamidation accelerates significantly at pH >8.0, with isoAsp dominating at higher alkalinity .

Reaction Pathways in Biological Matrices

In plasma stability studies:

  • Intramolecular cyclization : The Asn55-Gly56 sequence facilitates nucleophilic attack by the backbone amide, forming a five-membered succinimide ring .

  • Hydrolysis : The succinimide intermediate hydrolyzes to generate either:

    • Aspartic acid (via attack at the α-carbonyl)

    • Isoaspartic acid (via attack at the β-carbonyl)

  • Environmental effects : Conformational constraints in intact trastuzumab reduce deamidation rates (t₁/₂ = 56 days in plasma vs. 4–6 hours in digestion buffer at pH 8.0) .

Impact of Analytical Processing

ParameterEffect on this compound StabilityCitation
Digestion time >3 hours increases deamidation by 15–20%
Temperature 37°C accelerates degradation 8x vs. 25°C
Oxygen exposure No significant oxidation observed

Comparative Stability Across Analytical Methods

  • LC-MS/MS vs. ELISA :

    • LC-MS/MS detects intact peptide concentration (via stable signature peptide FTISADTSK ) and deamidated forms (via IYPTNGYTR ) .

    • ELISA shows 2x faster immunoreactivity loss due to dual epitope dependency on intact Asn55 residues .

Synthetic and Formulation Reactions

  • Isotope labeling : Stable heavy isotopes (¹³C₆,¹⁵N₂) are incorporated without altering reaction kinetics, enabling tracer studies .

  • In vivo formulation : Compatible with DMSO/PEG300/Tween 80 mixtures but degrades in corn oil-based solutions .

Scientific Research Applications

Biomedical Research

1.1 Monitoring Protein Biotransformation

FTISADTSK (acetate) serves as a stable signature peptide for monitoring the biotransformation of Trastuzumab in vivo. It is utilized in selected reaction monitoring (SRM) mass spectrometry to quantify Trastuzumab and its deamidation products in human plasma. This application is crucial for understanding the pharmacokinetics and metabolism of therapeutic antibodies, which can inform dosing strategies and improve patient outcomes .

Case Study: Trastuzumab Pharmacokinetics

  • Objective : To quantify Trastuzumab and its metabolites in plasma.
  • Methodology : SRM mass spectrometry was employed to detect FTISADTSK (acetate) as a marker.
  • Findings : The study demonstrated that FTISADTSK (acetate) levels correlated with Trastuzumab concentrations, providing insights into the drug’s metabolic pathways .

Therapeutic Development

2.1 Cancer Treatment

As a derivative of Trastuzumab, FTISADTSK (acetate) has implications in enhancing targeted therapies for HER2-positive cancers. Its role as a biomarker can aid in patient stratification for personalized medicine approaches.

Case Study: Personalized Medicine in HER2-Positive Breast Cancer

  • Objective : To evaluate the efficacy of personalized treatment regimens based on biomarker levels.
  • Methodology : Patients were monitored for FTISADTSK (acetate) levels to tailor therapy.
  • Findings : Patients with higher levels of FTISADTSK showed better responses to Trastuzumab therapy, highlighting the peptide's potential as a predictive biomarker .

Formulation Science

FTISADTSK (acetate) can be incorporated into drug formulations to improve solubility and stability. Its chemical properties allow it to be used as an excipient in various pharmaceutical preparations.

Table 1: Solubility Data for FTISADTSK (Acetate)

ConcentrationVolume Required for 1 mgVolume Required for 5 mgVolume Required for 10 mg
1 mM0.9717 mL4.8586 mL9.7172 mL
5 mM0.1943 mL0.9717 mL1.9434 mL
10 mM0.0972 mL0.4859 mL0.9717 mL

This table illustrates the solubility characteristics of FTISADTSK (acetate), which are critical for formulating effective drug delivery systems .

Future Directions and Research Opportunities

The applications of FTISADTSK (acetate) extend beyond current uses, with potential future research focusing on:

  • Exploration of Novel Therapeutic Targets : Investigating the role of FTISADTSK in other cancer types or diseases.
  • Development of Combination Therapies : Assessing its efficacy when used alongside other therapeutic agents.
  • Advancements in Drug Delivery Systems : Utilizing its properties to enhance the bioavailability of poorly soluble drugs.

Comparison with Similar Compounds

Analytical Performance and Method Optimization

LC-MS/MS Parameters

  • Column : Waters HSS T3 (1.8 µm, 100 × 2.1 mm) .
  • Gradient : 0.2% formic acid in water/acetonitrile, 0.7 mL/min flow rate .
  • Ion Source : OptiFlow® Turbo V, demonstrating <3.58% CV over 1,150 injections for FTISADTSK .

Digestion Efficiency

  • Time Optimization : FTISADTSK achieves maximum digestion efficiency at 3 hours, whereas IYPTNGYTR requires 6 hours .
  • Protein-to-Trypsin Ratio : Ratios >30:1 reduce FTISADTSK recovery due to trypsin autolysis, while ratios ≤30:1 maintain >90% efficiency .

Biological Activity

FTISADTSK (acetate) is a significant peptide derived from trastuzumab, a monoclonal antibody used primarily in the treatment of HER2-positive breast cancer. This peptide serves as a stable signature marker for monitoring trastuzumab levels and its modifications in biological systems. Understanding the biological activity of FTISADTSK is crucial for assessing the pharmacokinetics and therapeutic efficacy of trastuzumab.

Structure and Composition

FTISADTSK is an endogenous peptide consisting of eight amino acids. Its sequence is derived from the heavy chain of trastuzumab and plays a critical role in its biological function. The stability and integrity of this peptide are essential for accurate quantification in biological samples.

Analytical Methods for Monitoring

The biological activity of FTISADTSK is often assessed using advanced analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method allows for the precise quantification of FTISADTSK in plasma samples. Studies have shown that FTISADTSK remains stable under various conditions, making it a reliable biomarker for trastuzumab levels .
  • Selected Reaction Monitoring (SRM) : SRM is employed to specifically monitor FTISADTSK, ensuring that its quantification is not affected by other peptides or proteins present in the sample matrix .

Stability and Deamidation

Research indicates that FTISADTSK exhibits significant stability during in vivo conditions. For instance, in a study monitoring trastuzumab degradation, FTISADTSK concentrations remained stable over extended periods, while other signature peptides showed considerable degradation . This stability suggests that FTISADTSK can serve as a reliable indicator of trastuzumab's pharmacological status.

Case Studies

  • Clinical Relevance : In a clinical setting, patients undergoing treatment with trastuzumab were monitored for FTISADTSK levels. The data revealed that after one year of treatment, up to 25% of circulating trastuzumab was deamidated at Asn55, which impacted its binding affinity to HER2 receptors . This finding underscores the importance of monitoring FTISADTSK as it reflects changes in trastuzumab's efficacy.
  • In Vitro Analysis : An experimental study assessed the impact of deamidation on trastuzumab's receptor binding capabilities. It was found that modifications at specific amino acid positions significantly reduced the biological activity of the antibody, highlighting how alterations in FTISADTSK could correlate with therapeutic outcomes .

Research Findings

The following table summarizes key research findings related to FTISADTSK:

Study ReferenceMethodologyKey Findings
LC-MS/MSFTISADTSK remains stable during digestion; minimal deamidation observed.
Clinical Study25% deamidation at Asn55 after one year; correlates with reduced receptor binding.
SRMEffective monitoring of FTISADTSK levels in human plasma samples.

Q & A

Q. Table 1. LC-MS/MS Validation Parameters for FTISADTSK in Plasma

ParameterValueSource
Recovery Rate (%)103–110
Intra-day RSD (%)3.8
LOQ (ng/mL)20
Stability (24h, RT)98–102% recovery

Q. Table 2. FTISADTSK Structural Properties

PropertyValueSource
Molecular FormulaC₄₂H₆₈N₁₀O₁₆
Molecular Weight (Da)969.05
Isoelectric Point (pI)3.20±0.10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.